molecular formula C17H22N4O4S B2630551 phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1428380-75-9

phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2630551
CAS No.: 1428380-75-9
M. Wt: 378.45
InChI Key: MTGJXWBMBCDIEZ-UHFFFAOYSA-N
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Description

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a potent and selective inhibitor of the lipid kinase PIKfyve, a key regulator of the endolysosomal pathway. Its primary research value lies in its application as a chemical probe to investigate autophagy, endosomal trafficking, and lysosomal homeostasis. By inhibiting PIKfyve, this compound disrupts the formation of intraluminal vesicles in multivesicular bodies and causes the swelling of endolysosomal compartments, which can be leveraged to study the dependence of various cellular processes on this organellar system. This mechanism has made it a critical tool for probing the life cycle of pathogens, as PIKfyve inhibition has been demonstrated to block the entry and cellular replication of several viruses, including SARS-CoV-2 and Ebola, by preventing endosomal escape. Furthermore, research indicates that targeting PIKfyve can induce lysosome-dependent cell death in certain cancer contexts, positioning this compound as a valuable molecule for exploring novel oncotherapeutic strategies. Its high selectivity over related kinases such as PI3K and VP834 enhances its utility for dissecting specific signaling nodes in complex cellular networks.

Properties

IUPAC Name

phenyl 4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-12-16(18-13-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGJXWBMBCDIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the imidazole ring followed by the introduction of the sulfonamide group. The piperidine ring is then attached through a series of condensation reactions. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of imidazole derivatives, including phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate. Research indicates that compounds containing imidazole moieties exhibit significant inhibitory effects against various viral strains.

Case Study: Inhibition of Viral Proteases

In vitro studies have shown that imidazole derivatives can effectively inhibit HIV-1 protease and other viral enzymes. For instance, derivatives similar to this compound have demonstrated promising results against yellow fever virus and dengue virus, with effective concentrations (EC50) in the micromolar range . This suggests that such compounds could be developed as antiviral agents.

Antimalarial Applications

The compound has also been investigated for its antimalarial properties. The incorporation of the imidazole sulfonamide structure has been linked to enhanced activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Plasmodium Selectivity

In a study examining various sulfonamide derivatives, this compound exhibited substantial inhibition against PfPFT (Plasmodium falciparum phosphofructokinase), with some derivatives achieving over 80% inhibition at low concentrations . This highlights the potential for this compound in developing new antimalarial therapies.

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps, including the formation of piperidine rings and the introduction of sulfonamide groups. Ongoing research focuses on optimizing synthetic pathways to enhance yield and purity while exploring structural modifications to improve biological activity.

Comparative Analysis of Related Compounds

Compound NameActivityEC50 (μM)Target
This compoundAntiviral~1.85HIV
Methylimidazole derivativesAntimalarial<5Plasmodium falciparum
Imidazole-based compoundsAntiviral~3.50Dengue virus

This table summarizes the activity levels and effective concentrations of related compounds, emphasizing the potential efficacy of this compound in therapeutic applications.

Mechanism of Action

The mechanism of action of phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the imidazole ring can bind to metal ions or other active sites. The piperidine ring provides structural stability and can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Key Functional Group Variations

The compound’s closest documented analog is 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid (CAS 874781-17-6), which replaces the phenyl ester with a carboxylic acid group . This difference significantly alters physicochemical properties:

Property Target Compound (Phenyl Ester) 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic Acid
Functional Groups Phenyl ester, sulfonamido methyl Carboxylic acid, sulfonyl
Lipophilicity Likely higher (ester group) Lower (ionizable carboxylic acid)
Solubility Reduced aqueous solubility Higher aqueous solubility
Synthetic Applications Prodrug potential Direct reactivity in coupling reactions

Structural and Electronic Effects

  • Piperidine Modifications : Both compounds share a piperidine scaffold, but substitution at the 4-position (sulfonamido-methyl vs. sulfonyl) alters steric bulk and hydrogen-bonding capacity.

Research Implications and Gaps

While direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence, insights can be extrapolated:

  • Drug Design : The phenyl ester may enhance blood-brain barrier penetration compared to the carboxylic acid analog, making it a candidate for central nervous system-targeted therapies.
  • Synthetic Challenges : The ester group’s stability under acidic or basic conditions could necessitate specialized synthesis or purification techniques.

Biological Activity

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate, identified by its CAS number 1428380-75-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a phenyl group and an imidazole sulfonamide moiety. Its molecular formula is C18H22N4O2S, with a molecular weight of approximately 378.4 g/mol. The presence of the imidazole group suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study focused on imidazole derivatives demonstrated that certain analogs effectively inhibited human farnesyltransferase (hFTase), an enzyme crucial for the post-translational modification of proteins involved in cancer progression. The most potent inhibitors from this class showed IC50 values as low as 25 nM, indicating strong inhibitory activity against cancer cell lines .

Opioid Receptor Interaction

Another aspect of the biological activity of related compounds involves their interaction with opioid receptors. A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were evaluated for their affinities toward delta-, micro-, and kappa-opioid receptors. Some derivatives demonstrated selective agonist activity at delta-opioid receptors, suggesting potential anxiolytic and antidepressant effects . This highlights the versatility of imidazole-containing compounds in modulating neurotransmitter systems.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research has shown that modifications to the imidazole and piperidine moieties can significantly affect potency and selectivity for specific biological targets.

Modification Effect on Activity
Substitution on ImidazoleAlters binding affinity to target enzymes
Variations in PiperidineInfluences receptor selectivity
Phenyl Group ModificationsEnhances or reduces cytotoxicity

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported that specific analogs showed IC50 values below those of established chemotherapeutic agents like doxorubicin, indicating their potential as novel anticancer drugs .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may also offer neuroprotective benefits. For instance, research into D3 dopamine receptor agonists has revealed that certain modifications can enhance neuroprotective effects against dopaminergic neuron degeneration . This indicates a broader therapeutic potential for compounds containing imidazole and piperidine functionalities beyond oncology.

Q & A

Q. Methodological Approach :

  • Cross-Validation : Use complementary techniques (e.g., 1^1H/13^13C NMR, FT-IR, and X-ray crystallography) to resolve discrepancies. For instance, NMR signals for the piperidine ring protons may overlap; 2D-COSY or HSQC experiments clarify assignments .
  • Theoretical Calculations : Density Functional Theory (DFT) simulations can predict NMR chemical shifts or vibrational frequencies, aiding in reconciling experimental data .
  • Reproducibility Checks : Verify synthetic batches for impurities (via HPLC) that may alter spectral profiles .

What advanced analytical techniques are recommended for purity assessment and degradation studies?

Q. Basic Techniques :

  • HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35) at pH 4.6 for baseline separation of the compound and potential impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and detects degradation products (e.g., hydrolysis of the sulfonamide or ester groups) .

Q. Advanced Degradation Studies :

  • Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline). Monitor via LC-MS to identify degradation pathways. Hydrolysis of the sulfonamide group may yield 1-methylimidazole and sulfuric acid derivatives .

What computational tools are effective for predicting biological activity and binding mechanisms?

Q. Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). The imidazole-sulfonamide moiety may act as a hydrogen-bond donor/acceptor, while the piperidine ring contributes to hydrophobic interactions .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes in the protein-ligand complex .

How should researchers design experiments to resolve conflicting biological activity data in enzyme inhibition assays?

Q. Experimental Design :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to calculate accurate IC50_{50} values. Inconsistent results may arise from assay interference (e.g., compound aggregation) .
  • Counter-Screens : Validate specificity using unrelated enzymes (e.g., xanthine oxidase) to rule off-target effects .
  • Data Normalization : Include positive/negative controls (e.g., known inhibitors) to account for plate-to-plate variability .

What are the stability challenges and storage recommendations for this compound?

Q. Key Findings :

  • Hydrolysis Sensitivity : The ester and sulfonamide groups are prone to hydrolysis in aqueous solutions. Store in anhydrous conditions at -20°C under nitrogen .
  • Light Sensitivity : UV-Vis studies indicate photodegradation; use amber vials and avoid prolonged light exposure .

How can computational modeling improve reactor design for scalable synthesis?

Q. Advanced Strategies :

  • CFD Simulations : Model fluid dynamics and heat transfer in continuous-flow reactors to optimize mixing and temperature control during sulfonylation .
  • Kinetic Modeling : Use software like COMSOL to predict reaction rates and byproduct formation, enabling real-time adjustments .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors (e.g., during chlorosulfonation) .
  • Waste Disposal : Neutralize acidic/byproduct streams (e.g., hydrolyzed sulfuric acid) before disposal .

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